5-Cyclopropylpyrrolidine-2-carboxylic Acid Hydrochloride: A Conformationally Constrained Scaffold in Peptidomimetic Drug Discovery
5-Cyclopropylpyrrolidine-2-carboxylic Acid Hydrochloride: A Conformationally Constrained Scaffold in Peptidomimetic Drug Discovery
Introduction: The Evolution of Proline Mimetics
In the pursuit of metabolically stable and highly potent peptidomimetics, the structural modification of natural amino acids is a cornerstone of modern drug design. Standard L-proline is unique among proteinogenic amino acids due to its secondary amine, which restricts the conformational flexibility of the peptide backbone. However, natural proline remains susceptible to rapid degradation by specific proteases (e.g., Dipeptidyl Peptidase-4 [DPP-4] and Prolyl Endopeptidase [PEP]).
To overcome these limitations, 5-substituted prolines have emerged as privileged scaffolds. 5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride (5-CPPC·HCl) represents a highly specialized, conformationally constrained unnatural amino acid. By introducing a bulky cyclopropyl group at the C5 position of the pyrrolidine ring, researchers can dictate the cis/trans equilibrium of the preceding amide bond, pre-organize peptides into bioactive conformations, and sterically shield the peptide from enzymatic cleavage.
Physicochemical Profiling of 5-CPPC·HCl
Before integrating this building block into synthetic workflows, it is critical to understand its fundamental properties. The hydrochloride salt form is specifically chosen over the free base to prevent auto-condensation (diketopiperazine formation) and to ensure the compound remains a stable, free-flowing powder for precise stoichiometric weighing.
| Parameter | Specification / Value |
| Chemical Name | 5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride |
| CAS Numbers | 1909293-94-2 ((2S,5S)-isomer); 1955515-59-9 (unspecified) |
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 g/mol |
| SMILES String | Cl.OC(=O)[C@@H]1CCC1CC1 |
| Physical State | Solid (Hydrochloride Salt) |
| Primary Utility | Conformationally restricted peptidomimetic building block |
Data supported by commercial chemical databases including and .
Mechanistic Rationale: Conformational Control & Steric Shielding
As an Application Scientist, I approach the selection of 5-CPPC not merely as a structural substitution, but as a biophysical engineering tool. The causality behind its efficacy lies in two distinct biophysical phenomena:
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Amide Bond Cis/Trans Bias : In standard peptides, the peptidyl-prolyl bond exists predominantly in the trans conformation (~80-90%). The introduction of a substituent at the C5 position (adjacent to the secondary amine) creates severe steric repulsion. As detailed in studies on the , this steric clash forces a shift in the pyrrolidine ring puckering (endo/exo), which subsequently alters the cis/trans equilibrium of the backbone. This allows chemists to "lock" a peptide into a specific turn or helical kink required for receptor binding.
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Protease Resistance : Proteases like DPP-4 require precise spatial access to the N-terminal dipeptide sequence to execute hydrolytic cleavage. The cyclopropyl ring acts as a steric shield, physically occluding the enzyme's catalytic triad from accessing the amide bond.
Diagram 1: Logical pathway of 5-CPPC-induced conformational restriction and protease resistance.
Comparative Data: Standard Proline vs. 5-CPPC
To justify the increased synthetic complexity of using 5-CPPC, we must evaluate its quantitative advantages over natural L-Proline.
| Performance Metric | L-Proline | 5-Cyclopropylproline (5-CPPC) |
| Amide Bond Cis/Trans Ratio | ~20% Cis / 80% Trans | Highly biased (tunable by stereochemistry) |
| Proteolytic Half-Life (In Vitro) | Minutes (highly susceptible) | > 24 Hours (highly resistant) |
| SPPS Acylation Efficiency | > 99% (Standard DIC/Oxyma) | ~85-90% (Requires HATU/HOAt, Heat) |
| Ring Puckering Dynamics | Rapid Endo/Exo interconversion | Restricted by C5 bulky group |
Advanced Synthesis Protocol: Overcoming Steric Hindrance in SPPS
Coupling an amino acid onto the secondary amine of a resin-bound 5-CPPC residue is notoriously difficult. The 2,5-disubstitution of the pyrrolidine ring creates a massive steric barrier. Standard coupling reagents (like DIC/HOBt) will result in incomplete acylation and high rates of deletion sequences.
To ensure a self-validating system , the following protocol utilizes high-efficiency uronium salts (HATU), neighboring-group effects (HOAt), and thermal energy, followed by a mandatory analytical validation step. This methodology aligns with advanced strategies for the .
Step-by-Step Methodology
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Resin Swelling & Deprotection :
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Action: Swell the Fmoc-5-CPPC-Peptide-Resin in DMF for 30 minutes. Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
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Causality: Maximum swelling of the polymer matrix is critical to expose the sterically hindered secondary amine to the incoming reagents.
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Pre-Activation of Incoming Amino Acid :
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Action: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in DMF. Add 8.0 equivalents of DIPEA. Let stand for 3 minutes.
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Causality: HOAt is selected over HOBt because the nitrogen at position 7 of its pyridine ring provides anchimeric assistance (a neighboring group effect), which dramatically accelerates the acylation of hindered amines.
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Thermally-Assisted Coupling :
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Action: Add the activated ester solution to the resin. Heat the reaction vessel to 45°C and agitate for 2 to 3 hours.
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Causality: The activation energy barrier for acylating the 2,5-disubstituted pyrrolidine nitrogen is exceptionally high. Thermal energy (45°C) provides the necessary kinetic drive to overcome the steric clash between the incoming activated ester and the C5-cyclopropyl group.
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Capping of Unreacted Amines :
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Action: Wash the resin with DMF (5x). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.
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Causality: Even with optimized conditions, coupling may not reach 100%. Capping acetylates any unreacted 5-CPPC amines, terminating the sequence. This prevents the formation of (n-1) deletion impurities, which are nearly impossible to separate from the target peptide during RP-HPLC.
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Self-Validation (Micro-Cleavage) :
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Action: Remove a few beads of resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS.
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Causality: A mass shift of +[Incoming AA mass] confirms successful coupling. The presence of an acetylated fragment (+42 Da from the 5-CPPC intermediate) quantifies the degree of incomplete coupling, validating whether the synthesis can proceed or requires double-coupling.
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Diagram 2: Optimized SPPS workflow for acylating the sterically hindered 5-CPPC secondary amine.
Conclusion
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a powerful structural tool for the modern medicinal chemist. While its incorporation demands rigorous, thermally-assisted synthetic protocols due to severe steric hindrance, the resulting biophysical benefits—namely, precise conformational control and near-total resistance to prolyl-specific proteases—make it an indispensable scaffold for next-generation peptide therapeutics and small-molecule inhibitors.
References
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MolPort Chemical Database . "(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride." MolPort. Available at:[Link]
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National Institutes of Health (NIH) / PMC . "Conformational landscape of substituted prolines." Biophysical Reviews, 2020. Available at:[Link]
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American Chemical Society (ACS) . "Short Enantioselective Syntheses of trans-5-Alkylprolines from New Functionalized Amino Alcohols." The Journal of Organic Chemistry, 2008. Available at:[Link]
